GE 2270A

Description

Properties

IUPAC Name |

1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H55N15O10S6/c1-24(2)39-55-70-42(36(87-55)19-80-5)47(77)59-17-38(73)67-43(44(74)26-10-7-6-8-11-26)54-66-34(23-85-54)52-63-31(20-83-52)41-27(50-64-32(21-82-50)46(76)61-29(16-37(72)58-4)53-69-40(25(3)86-53)48(78)68-39)13-14-28(60-41)51-65-33(22-84-51)49-62-30(18-81-49)56(79)71-15-9-12-35(71)45(57)75/h6-8,10-11,13-14,20-24,29-30,35,39,43-44,74H,9,12,15-19H2,1-5H3,(H2,57,75)(H,58,72)(H,59,77)(H,61,76)(H,67,73)(H,68,78) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDULECOHIXMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)NC(C3=NC(=C(S3)COC)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C1=CC=CC=C1)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

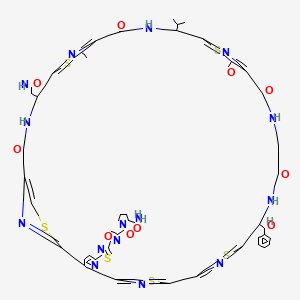

C56H55N15O10S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1290.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GE2270A: A Technical Guide to the Thiopeptide Antibiotic from Planobispora rosea

For Researchers, Scientists, and Drug Development Professionals

Abstract

GE2270A is a potent thiopeptide antibiotic produced by the Gram-positive bacterium Planobispora rosea. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), GE2270A exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the elongation factor Tu (EF-Tu).[1][2][3][4] This technical guide provides an in-depth overview of GE2270A, focusing on its biosynthesis, production by P. rosea, and the associated experimental methodologies. The document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction

GE2270A, first isolated from the fermentation broth of Planobispora rosea, is a sulfur-rich cyclic peptide characterized by a trithiazolyl-pyridine core.[2][3][5] Its potent activity against a range of Gram-positive bacteria, including clinically significant pathogens, has made it a subject of considerable interest.[1][4] The molecule's unique mode of action, targeting EF-Tu, distinguishes it from many other protein synthesis inhibitors that act on the ribosome.[3][4] GE2270A is the precursor for semi-synthetic derivatives currently under investigation for the treatment of Clostridium difficile infections and acne.[1][6][7] This guide delves into the technical aspects of GE2270A, from the genetics of its production to practical experimental considerations.

Biosynthesis of GE2270A

The biosynthesis of GE2270A is a fascinating example of post-translational modification of a ribosomally synthesized precursor peptide.[1][2]

The GE2270A Biosynthetic Gene Cluster (pbt)

The genetic blueprint for GE2270A production is encoded within the pbt biosynthetic gene cluster (BGC).[1] This cluster contains all the necessary genes for the synthesis of the precursor peptide and its subsequent modifications. Key genes within the cluster include:

-

pbtA : The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1]

-

Genes for thiazole and oxazoline formation : These genes encode enzymes responsible for the cyclodehydration and dehydrogenation of cysteine and serine/threonine residues within the core peptide to form thiazole and oxazoline rings, respectively.[5][8]

-

Genes for pyridine ring formation : A central feature of GE2270A is its pyridine ring, which is formed through the condensation of two dehydroalanine residues derived from serine.[2]

-

Regulatory and transport genes : The cluster also contains genes that regulate its expression and export the mature antibiotic out of the cell.[9][10]

A schematic representation of the GE2270A biosynthetic pathway is provided below.

Caption: A simplified workflow of GE2270A biosynthesis.

Precursor Peptide Modification

The biosynthesis of GE2270A involves a series of intricate enzymatic modifications to the precursor peptide encoded by pbtA.[1] These modifications include:

-

Dehydration of Serine and Threonine Residues : This creates dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues.[5]

-

Cyclodehydration : Cysteine residues react with preceding Dha/Dhb residues to form thiazoline rings, which are subsequently oxidized to thiazoles.[5]

-

Pyridine Ring Formation : The characteristic pyridine core of GE2270A is formed from the condensation of two serine residues.[2]

-

Leader Peptide Cleavage : Once all modifications are complete, the N-terminal leader peptide is cleaved off to release the mature and active GE2270A molecule.

Production of GE2270A by Planobispora rosea

Planobispora rosea is the natural producer of GE2270A and is utilized for its industrial-scale production.[1][6] Optimizing the fermentation conditions is crucial for maximizing the yield of this valuable antibiotic.

Fermentation Parameters and Yields

Batch fermentation of P. rosea is the standard method for GE2270A production. The culture typically enters a stationary phase after 24 hours, with GE2270A accumulation reaching approximately 50 µg/ml by 63 hours in a laboratory setting.[1]

Table 1: Fermentation Data for P. rosea in Medium C [1][11]

| Time (hours) | Glucose (g/L) | Biomass (g/L) | GE2270A (µg/mL) |

| 15 | ~18 | ~1.5 | < 5 |

| 24 | ~15 | ~4.0 | ~10 |

| 39 | ~12 | ~4.5 | ~30 |

| 48 | ~10 | ~4.8 | ~40 |

| 63 | ~8 | ~5.0 | ~50 |

Influence of Nutrients on Production

Transcriptomic and metabolomic studies have revealed that phosphate and iron can be limiting factors for the growth of P. rosea and, consequently, for GE2270A production.[1][6]

Table 2: Effect of Phosphate and Iron Supplementation on P. rosea Biomass [1]

| Supplementation | Biomass at 48h (relative to control) |

| 1 mM Phosphate | Significantly higher |

| 5 mM Phosphate | Significantly higher |

| 0.25 mM FeCl₃ | Significantly higher |

| 1.2 mM FeCl₃ | Significantly higher |

Modulation of Methylation and GE2270A Profile

GE2270 is produced as a complex of at least 10 related metabolites that differ mainly in their degree of methylation.[12][13] The most abundant and active component is GE2270A. The production profile can be modulated by the addition of certain compounds to the fermentation medium.

Table 3: Effect of Vitamin B12 and Sinefungin on GE2270 Production [12][13]

| Additive | Effect on Total GE2270 Complex | Effect on GE2270A Proportion |

| Vitamin B12 | Doubled production | Markedly increased |

| Sinefungin | - | Increased factor D2 (demethylated GE2270A) |

| Vitamin B12 + Sinefungin | - | Twofold increase in factor D2 concentration |

Experimental Protocols

Fermentation of Planobispora rosea

The following protocol is a generalized procedure based on methodologies reported in the literature.[1]

Objective: To cultivate Planobispora rosea for the production of GE2270A.

Materials:

-

Planobispora rosea ATCC 53733

-

Seed medium and production medium (e.g., Medium C)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a seed flask containing the appropriate medium with a culture of P. rosea. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Fermentation: Incubate the production flasks under the same conditions as the seed culture for up to 7 days.

-

Sampling: Aseptically collect samples at regular intervals (e.g., 12 or 24 hours) to monitor biomass, pH, nutrient consumption, and GE2270A production.

Caption: A typical workflow for the fermentation of P. rosea.

Isolation and Purification of GE2270A

The following is a general procedure for the extraction and purification of GE2270A from the fermentation broth.

Objective: To isolate and purify GE2270A from the culture broth.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, methanol)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelium and the supernatant separately with an organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Solid-Phase Extraction (SPE): Redissolve the crude extract in a suitable solvent and apply it to an SPE cartridge to remove impurities. Elute GE2270A with a more polar solvent.

-

HPLC Purification: Further purify the GE2270A-containing fractions using preparative reverse-phase HPLC.

-

Analysis: Confirm the purity and identity of GE2270A using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Regulatory Mechanisms

The production of GE2270A is tightly regulated in P. rosea. Transcriptomic data suggests the involvement of a phosphate regulon.[1]

Phosphate Regulation

In P. rosea, phosphate limitation appears to trigger a response mediated by the PhoP regulatory protein. This can influence the expression of genes involved in phosphate scavenging and potentially impact secondary metabolism, including GE2270A biosynthesis.[14]

Caption: A model for phosphate regulation in P. rosea.

Conclusion

GE2270A remains a thiopeptide of significant interest due to its unique mode of action and its potential as a scaffold for the development of new antibiotics. A thorough understanding of its biosynthesis in Planobispora rosea and the factors influencing its production are critical for optimizing yields and for engineering novel derivatives. This technical guide has provided a comprehensive overview of the current knowledge, presenting key data and methodologies to aid researchers in their exploration of this fascinating natural product. The intractability of P. rosea to genetic manipulation has been a challenge, but multi-omics approaches are beginning to unravel the complexities of its metabolism and regulation, paving the way for future advancements in GE2270A research and development.[1][6][7]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]

- 4. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazolyl peptide antibiotic biosynthesis: a cascade of post-translational modifications on ribosomal nascent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BGC0000604 [mibig.secondarymetabolites.org]

- 10. BGC0001155 [mibig.secondarymetabolites.org]

- 11. researchgate.net [researchgate.net]

- 12. Changes in GE2270 antibiotic production in Planobispora rosea through modulation of methylation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]

GE2270A: A Thiopeptide Antibiotic Targeting Bacterial Protein Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GE2270A is a potent thiopeptide antibiotic produced by the actinomycete Planobispora rosea.[1][2] As a member of the thiazolyl peptide family of antibiotics, it exhibits significant activity primarily against Gram-positive bacteria and anaerobes.[1][2] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis through the specific targeting of elongation factor Tu (EF-Tu), has made it a subject of considerable interest for the development of new antibacterial agents.[1][3] This technical guide provides a comprehensive overview of GE2270A, including its mechanism of action, biosynthetic pathway, quantitative biological data, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of Elongation Factor Tu

GE2270A exerts its antibacterial effect by interfering with a critical step in bacterial protein synthesis: the elongation phase. The molecular target of GE2270A is the elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.[1][3]

The binding of GE2270A to EF-Tu prevents the formation of the EF-Tu-GTP-aa-tRNA ternary complex. This inhibition effectively halts the delivery of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death. The interaction of GE2270A with EF-Tu is highly specific, and this specificity is a key determinant of its antibacterial spectrum.

The following diagram illustrates the inhibitory effect of GE2270A on the bacterial protein synthesis elongation cycle.

Biosynthesis of GE2270A

GE2270A is a ribosomally synthesized and post-translationally modified peptide (RiPP).[4][5] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, encoded by the pbtA gene within the GE2270A biosynthetic gene cluster (pbt).[4][5] This precursor peptide undergoes extensive post-translational modifications, including the formation of multiple thiazole rings and a central pyridine core, to yield the mature antibiotic.[6]

The pbt gene cluster in Planobispora rosea contains all the necessary enzymatic machinery for these modifications. A multi-omics study of P. rosea has provided insights into the expression of this gene cluster during fermentation.[4][7]

The following diagram provides a simplified overview of the GE2270A biosynthetic pathway.

Quantitative Biological Data

The antibacterial activity of GE2270A is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The inhibitory effect on its molecular target is quantified by the half-maximal inhibitory concentration (IC50) in in vitro protein synthesis assays.

Table 1: Minimum Inhibitory Concentration (MIC) of GE2270A against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [1] |

| Staphylococcus aureus | (MRSA strains) | 0.25 - 1 | [1] |

| Streptococcus pneumoniae | (Penicillin-S) | 0.03 - 0.12 | [1] |

| Streptococcus pneumoniae | (Penicillin-R) | 0.06 - 0.25 | [1] |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | [1] |

| Propionibacterium acnes | ATCC 6919 | 0.004 - 0.015 | [1] |

| Clostridium perfringens | ATCC 13124 | 0.06 - 0.25 | [1] |

Table 2: In Vitro Protein Synthesis Inhibition by GE2270A

| Cell-Free System | IC50 (µM) | Reference |

| Escherichia coli S30 extract | ~0.1 | [8] |

| Bacillus subtilis extract | ~0.05 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of GE2270A.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized broth microdilution method for determining the MIC of GE2270A, based on standard procedures.[9][10]

Materials:

-

GE2270A stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile saline or PBS

Procedure:

-

Prepare Serial Dilutions:

-

In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 200 µL of the GE2270A stock solution, appropriately diluted in CAMHB to twice the highest desired final concentration, to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible bacterial growth.

-

The following diagram illustrates the workflow for the MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Thiazolyl Peptide Antibiotic GE 2270A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, mechanism of action, and biosynthesis of GE 2270A, a potent thiopeptide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature.

Introduction to this compound

This compound is a naturally occurring thiopeptide antibiotic isolated from the fermentation broth of the actinomycete Planobispora rosea. It belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Structurally, this compound is a macrocyclic peptide containing a complex arrangement of thiazole and oxazoline rings, centered around a 2,3,6-trisubstituted pyridine core. This intricate structure is crucial for its biological activity.[1][2]

The primary molecular target of this compound is the bacterial elongation factor Tu (EF-Tu), a key protein involved in the elongation phase of protein synthesis.[2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting protein synthesis and leading to bacterial cell death.[4][5][6] This mechanism of action makes it a subject of interest for the development of new antibacterial agents, particularly against Gram-positive pathogens.[2][5]

Chemical Structure

The chemical formula of this compound is C₅₆H₅₅N₁₅O₁₀S₆, with a molecular weight of 1290.5 g/mol .[7] The structure is characterized by a 29-membered macrolactam ring.[1] The core of the molecule is a pyridine ring substituted with multiple thiazole rings. The structure was elucidated through a combination of mass spectrometry and degradation studies and has been confirmed by total synthesis.[1][8][9][10]

Key Structural Features:

-

Macrocyclic Core: A 29-membered macrolactam ring.[1]

-

Heterocyclic System: A central pyridine ring linked to multiple thiazole rings.[1]

-

Amino Acid Constituents: The peptide backbone is derived from ribosomally synthesized amino acids that undergo extensive post-translational modifications.[11][12]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its derivatives against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and a Derivative (NAI003) against various bacteria [5]

| Bacterial Species | This compound MIC (µg/mL) | NAI003 MIC (µg/mL) |

| Staphylococcus aureus | ≤0.015 - 0.25 | >32 |

| Streptococcus spp. | 0.06 - 2 | >32 |

| Enterococcus spp. | 0.008 - 0.015 | 0.5 - 16 |

| Propionibacterium acnes | 0.004 - 0.25 | 0.004 - 0.25 |

| Mycobacterium smegmatis | 4 - 8 | 4 - 8 |

Table 2: Antibacterial Activity of this compound and Semisynthetic Analogs against Reference Strains [13]

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) | S. pneumoniae ATCC 49619 MIC (µg/mL) |

| This compound | 0.12 | 0.015 | 0.5 |

| Analog 1 | 0.12 | 0.03 | 4 |

| Analog 2 | 0.12 | 0.03 | 4 |

| Vancomycin | 1 | 2 | 0.25 |

| Linezolid | 2 | 2 | 1 |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by specifically targeting and inhibiting the function of elongation factor Tu (EF-Tu).[2][3] The following diagram illustrates the signaling pathway of this inhibition.

Caption: Mechanism of this compound action.

This compound binds to domain II of EF-Tu, inducing a conformational change that prevents the binding of aminoacyl-tRNA (aa-tRNA).[5][6] This action effectively blocks the formation of the essential ternary complex, halting the delivery of amino acids to the ribosome and thereby inhibiting protein synthesis.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

This protocol is based on the broth microdilution methodology.[5]

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains in appropriate broth medium to the mid-logarithmic phase.

-

Dilute the culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted antibiotic.

-

Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates under conditions appropriate for the specific bacterial strain (e.g., 37°C for 18-24 hours). For anaerobic bacteria like P. acnes, incubate in an anaerobic atmosphere.[5]

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

-

In Vitro Protein Synthesis Assay

This protocol outlines a method to assess the inhibition of protein synthesis.[5]

-

Preparation of Reaction Mixture:

-

Prepare a reaction buffer (e.g., buffer E) containing phosphoenolpyruvate, pyruvate kinase, GTP, and poly(U).

-

Add radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA).

-

Include purified ribosomal subunits (30S and 50S) and elongation factor G (EF-G).

-

-

Inhibition Assay:

-

Add purified EF-Tu from the target organism (e.g., E. coli, S. aureus) to the reaction mixture.

-

Pre-incubate the mixture with increasing concentrations of this compound for 5 minutes at room temperature.

-

-

Initiation and Incubation:

-

Initiate the reaction and incubate at 37°C for 30 minutes.

-

-

Quantification of Protein Synthesis:

-

Quantify the level of poly(U) translation by measuring the amount of acid-insoluble incorporated radiolabeled amino acid. A decrease in incorporated radioactivity indicates inhibition of protein synthesis.

-

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[14][15] Its biosynthesis begins with the ribosomal synthesis of a precursor peptide, PbtA.[15] This precursor peptide consists of a leader peptide and a core peptide. The core peptide undergoes a series of extensive post-translational modifications, including cyclization and the formation of thiazole and oxazoline rings from cysteine and serine/threonine residues, respectively, to yield the mature antibiotic.[11][12]

The following diagram provides a simplified workflow of the this compound biosynthetic pathway.

Caption: Biosynthetic workflow of this compound.

Conclusion

This compound remains a significant molecule in the field of antibiotic research due to its unique structure and potent mechanism of action against bacterial protein synthesis. This guide has provided a technical overview of its structure, biological activity with supporting quantitative data, and biosynthetic origins. The detailed protocols offer a starting point for researchers aiming to work with this compound or similar thiopeptide antibiotics. Further research into semi-synthetic derivatives of this compound may lead to the development of novel therapeutics to combat antibiotic-resistant bacteria.[13][16]

References

- 1. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANTIBIOTIC GE2270 A: A NOVEL INHIBITOR OF BACTERIAL PROTEIN SYNTHESIS [jstage.jst.go.jp]

- 4. uniprot.org [uniprot.org]

- 5. A Derivative of the Thiopeptide GE2270A Highly Selective against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of the action of pulvomycin and GE2270 A on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GE-2270A | C56H55N15O10S6 | CID 16186054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Revised structure of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total synthesis of thiopeptide antibiotics GE2270A, GE2270T, and GE2270C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. REVISED STRUCTURE OF THE ANTIBIOTIC this compound [jstage.jst.go.jp]

- 11. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Activities of Novel, Semisynthetic Thiopeptide Inhibitors of Bacterial Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Biosynthetic Pathway of GE2270A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GE2270A is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu)[1]. As a ribosomally synthesized and post-translationally modified peptide (RiPP), its complex structure arises from an intricate biosynthetic pathway encoded by the pbt gene cluster in the producing organism, Planobispora rosea[1][2][3]. This technical guide provides a comprehensive overview of the GE2270A biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and available quantitative data. Furthermore, it outlines key experimental protocols and visualizes the core processes to facilitate a deeper understanding for research and development purposes.

The pbt Biosynthetic Gene Cluster

The biosynthesis of GE2270A is directed by the pbt gene cluster. This cluster contains all the necessary genetic information for the production of the precursor peptide and the enzymatic machinery required for its extensive post-translational modifications.

| Gene | Proposed Function |

| pbtA | Encodes the precursor peptide containing a leader peptide and the core peptide that is modified to become GE2270A.[2] |

| pbtB1 | Dehydratase, responsible for the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |

| pbtG1 | Cyclodehydratase, involved in the formation of thiazole rings from cysteine residues and dehydroalanines. |

| pbtD | Pyridine synthase, catalyzes the formation of the central pyridine core through a formal [4+2] cycloaddition of two dehydroalanine residues.[2][4] |

| pbtM1 | N-methyltransferase, likely involved in the methylation of specific residues in the GE2270A structure. |

| pbtM2 | Methyltransferase, likely responsible for another methylation event. |

| pbtO | P450 monooxygenase, likely involved in hydroxylation reactions. |

| pbtR | TetR-family transcriptional regulator, essential for the expression of the pbt gene cluster.[5] |

| pbtX | Hypothetical protein with a suggested important role in the biosynthesis.[2] |

The Biosynthetic Pathway of the GE2270A Core

The biosynthesis of the GE2270A core is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, PbtA, followed by a series of enzymatic modifications.

Precursor Peptide Synthesis

The pathway is initiated with the transcription and translation of the pbtA gene to produce the PbtA precursor peptide. This peptide consists of an N-terminal leader peptide, which serves as a recognition signal for the modifying enzymes, and a C-terminal core peptide that undergoes extensive modification.

Post-Translational Modifications

The PbtA core peptide undergoes a series of post-translational modifications catalyzed by enzymes encoded in the pbt cluster. These modifications are essential for the bioactivity of the final GE2270A molecule.

-

Dehydration: The dehydratase PbtB1 initiates the modification cascade by converting serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This is a crucial step for the subsequent cyclization reactions.

-

Cyclodehydration: The cyclodehydratase PbtG1 catalyzes the formation of thiazole rings. This is achieved through the reaction of cysteine residues with dehydrated serine (Dha) residues.

-

Pyridine Core Formation: A key step in the biosynthesis is the formation of the central pyridine ring. This reaction is catalyzed by the pyridine synthase PbtD, which facilitates a formal [4+2] cycloaddition between two Dha residues. This reaction is a defining feature of thiopeptide biosynthesis.[2][4] The enzymatic mechanism involves the tautomerization of the linear substrate to an iminol, followed by the cycloaddition to form a hemiaminal intermediate, which is then aromatized to the pyridine ring.[2]

-

Tailoring Reactions: Additional modifications, such as methylation by PbtM1 and PbtM2, and hydroxylation by the P450 monooxygenase PbtO, further diversify the structure of the GE2270A molecule.

Leader Peptide Cleavage and Maturation

Following the extensive modifications of the core peptide, the N-terminal leader peptide is proteolytically cleaved to release the mature and active GE2270A antibiotic. The specific protease responsible for this cleavage in the GE2270A pathway has not yet been definitively characterized.

Data Presentation

Quantitative data on GE2270A production has been reported in both the native producer and heterologous hosts. The following table summarizes the available production titers.

| Production Host | Strain | Production Titer | Reference |

| Planobispora rosea | ATCC 53733 | ~50 mg/L | [1][6] |

| Streptomyces coelicolor | M1146 (pbtCK02) | max. 3 mg/L | |

| Streptomyces coelicolor | M1146 derivative | 1.42 ± 0.25 mg/L | [2] |

| Nonomuraea sp. | ATCC 39727 | Higher than S. coelicolor | [2] |

Experimental Protocols

This section outlines general methodologies for key experiments used in the study of the GE2270A biosynthetic pathway. Detailed parameters may require optimization based on specific laboratory conditions.

Heterologous Expression of the pbt Gene Cluster

This protocol describes the general workflow for expressing the GE2270A biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor.

1. Isolation and Cloning of the pbt Gene Cluster:

-

Isolate high-quality genomic DNA from Planobispora rosea.

-

Amplify the entire pbt gene cluster using high-fidelity PCR or construct a cosmid library and screen for the cluster.

-

Clone the pbt cluster into a suitable Streptomyces expression vector (e.g., an integrative or episomal vector).

2. Transformation of Streptomyces coelicolor:

-

Prepare competent S. coelicolor protoplasts.

-

Transform the protoplasts with the expression vector containing the pbt cluster via polyethylene glycol (PEG)-mediated transformation.

-

Select for transformants using an appropriate antibiotic resistance marker.

3. Fermentation and Analysis:

-

Inoculate a suitable liquid medium (e.g., R5A medium) with the transformed S. coelicolor strain.

-

Incubate the culture at 30°C with shaking for 5-7 days.

-

Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the presence of GE2270A and its analogs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Gene Knockout in Planobispora rosea

This protocol provides a general outline for creating a targeted gene deletion within the pbt cluster in the native producer.

1. Construction of the Knockout Cassette:

-

Amplify the upstream and downstream flanking regions of the target gene from P. rosea genomic DNA.

-

Clone the flanking regions on either side of an antibiotic resistance cassette in a suicide vector that cannot replicate in P. rosea.

2. Conjugation and Homologous Recombination:

-

Introduce the knockout vector into a suitable E. coli donor strain (e.g., S17-1).

-

Conjugate the E. coli donor with P. rosea.

-

Select for P. rosea exconjugants that have integrated the knockout cassette into their genome via homologous recombination by plating on a medium containing the appropriate antibiotics.

3. Verification of the Knockout:

-

Confirm the gene deletion in the mutant strain by PCR using primers flanking the target gene and by Southern blot analysis.

-

Analyze the fermentation products of the knockout mutant by HPLC-MS to determine the effect of the gene deletion on GE2270A biosynthesis.

In Vitro Reconstitution of Enzymatic Steps

This protocol describes the general procedure for the in vitro characterization of a biosynthetic enzyme from the GE2270A pathway.

1. Enzyme Expression and Purification:

-

Clone the gene encoding the enzyme of interest (e.g., pbtB1, pbtG1) into a suitable protein expression vector (e.g., pET vector with a His-tag).

-

Transform the expression vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography).

2. In Vitro Enzyme Assay:

-

Synthesize or isolate the substrate for the enzyme (e.g., a peptide fragment of the PbtA core).

-

Incubate the purified enzyme with its substrate in a suitable reaction buffer.

-

Include any necessary cofactors (e.g., ATP, Mg²⁺).

-

Quench the reaction at various time points.

3. Product Analysis:

-

Analyze the reaction mixture by HPLC-MS or MALDI-TOF mass spectrometry to detect the formation of the product and determine the enzymatic activity.

-

Kinetic parameters (Km and kcat) can be determined by varying the substrate concentration and measuring the initial reaction rates.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Enzymatic pyridine aromatization during thiopeptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the thiazolylpeptide antibiotic GE2270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enzymatic-pyridine-aromatization-during-thiopeptide-biosynthesis - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Antibiotic GE2270A and its Target, Elongation Factor Tu

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiopeptide antibiotic GE2270A, a potent inhibitor of bacterial protein synthesis. It details the mechanism of action, focusing on its specific interaction with the prokaryotic elongation factor Tu (EF-Tu). This document summarizes key quantitative data, provides detailed experimental protocols for studying GE2270A's activity, and visualizes the intricate molecular interactions and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antibiotic discovery and development.

Introduction

GE2270A is a naturally occurring thiazolyl peptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits potent activity against a range of Gram-positive bacteria and anaerobes. The primary molecular target of GE2270A is the elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNAs (aa-tRNAs) to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, GE2270A effectively stalls this essential process, leading to bacterial cell death. This guide delves into the specifics of this interaction and the methodologies used to characterize it.

Mechanism of Action

GE2270A inhibits bacterial protein synthesis by preventing the formation of the functional ternary complex, which consists of EF-Tu, GTP, and an aminoacyl-tRNA (aa-tRNA). The antibiotic binds to both the GDP and GTP-bound forms of EF-Tu, but its inhibitory effect is primarily exerted on the GTP-bound conformation.

The crystal structure of the E. coli EF-Tu in complex with GDP and GE2270A reveals that the antibiotic binds within a pocket in domain II of EF-Tu. This binding has two major consequences:

-

Steric Hindrance of Conformational Change: The binding of GE2270A physically obstructs the conformational changes that EF-Tu must undergo when it exchanges GDP for GTP. This transition is essential for its activation and subsequent binding to aa-tRNA.

-

Competition with aa-tRNA Binding: The binding site of GE2270A on EF-Tu overlaps with the binding site for the aminoacyl moiety of the aa-tRNA. This direct competition prevents the stable association of aa-tRNA with the EF-Tu•GTP complex.

Ultimately, by preventing the formation of the EF-Tu•GTP•aa-tRNA ternary complex, GE2270A blocks the delivery of amino acids to the ribosome, thereby halting protein synthesis. Resistance to GE2270A can arise from specific mutations in the tuf gene, which encodes EF-Tu, within the antibiotic's binding site.

Quantitative Data

The following tables summarize the available quantitative data for GE2270A's biological activity.

Table 1: In Vitro Inhibition of EF-Tu:tRNA Complex Formation

| Parameter | Value | Assay System | Reference |

| EC50 | 1 - 5 µM | FRET-based EF-Tu:tRNA binding assay |

Table 2: Minimum Inhibitory Concentrations (MICs)

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≤0.015 - 0.25 | |

| Streptococcus pyogenes | 0.06 - 2 | |

| Enterococcus faecalis | 0.008 - 0.015 | |

| Clostridium perfringens | <1 | |

| Propionibacterium acnes | <1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of GE2270A.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of GE2270A to inhibit the synthesis of a reporter protein in a cell-free system.

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) is used to translate a specific mRNA template (e.g., luciferase). The amount of protein synthesized is quantified, and the inhibitory effect of GE2270A is determined by comparing the protein levels in treated versus untreated reactions.

Detailed Protocol:

-

Preparation of Cell-Free Extract:

-

Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested by centrifugation, and washed.

-

Cells are lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., containing Tris-HCl, Mg(OAc)2, KCl, DTT).

-

The lysate is centrifuged at 30,000 x g (S30 extract) to remove cell debris.

-

The supernatant (S30 extract) is dialyzed and pre-incubated to degrade endogenous mRNA and amino acids.

-

-

In Vitro Translation Reaction:

-

In a microcentrifuge tube, combine the following components:

-

S30 cell-free extract

-

Reaction buffer (containing Tris-HCl, Mg(OAc)2, KCl, DTT)

-

Amino acid mixture (including a radiolabeled amino acid like 35S-methionine or a fluorescently labeled amino acid)

-

Energy source (ATP, GTP, creatine phosphate, creatine kinase)

-

mRNA template (e.g., luciferase mRNA)

-

Varying concentrations of GE2270A (dissolved in a suitable solvent like DMSO) or solvent control.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Protein Synthesis:

-

Radiolabeling: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If using luciferase mRNA, add the appropriate substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each GE2270A concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the GE2270A concentration and fit the data to a dose-response curve to determine the IC50 value.

-

EF-Tu Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay directly measures the inhibitory effect of GE2270A on the formation of the EF-Tu•GTP•aa-tRNA ternary complex.

Principle: EF-Tu and aa-tRNA are labeled with a FRET donor and acceptor pair of fluorophores, respectively. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in FRET. GE2270A, by preventing complex formation, leads to a decrease in the FRET signal.

Detailed Protocol:

-

Labeling of EF-Tu and tRNA:

-

Purify EF-Tu and a specific tRNA (e.g., tRNAPhe).

-

Label EF-Tu with a donor fluorophore (e.g., Cy3) and the aminoacylated tRNA with an acceptor fluorophore (e.g., Cy5) at specific sites that will be in close proximity in the ternary complex.

-

-

Binding Reaction:

-

In a microplate well, combine:

-

Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

GTP

-

Labeled EF-Tu

-

Varying concentrations of GE2270A or solvent control.

-

-

Initiate the reaction by adding the labeled aminoacyl-tRNA.

-

-

FRET Measurement:

-

Excite the donor fluorophore (e.g., at the excitation wavelength of Cy3).

-

Measure the emission of both the donor and acceptor fluorophores (e.g., at the emission wavelengths of Cy3 and Cy5) using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the FRET efficiency or the ratio of acceptor to donor emission for each well.

-

Determine the percentage of inhibition of FRET for each GE2270A concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the GE2270A concentration to determine the EC50 value, which can be used to estimate the binding affinity (Ki).

-

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of GE2270A.

Principle: The intrinsic GTPase activity of EF-Tu is very slow but is stimulated by the ribosome upon correct codon recognition. This assay measures the hydrolysis of radiolabeled GTP ([γ-32P]GTP) to GDP and free 32P-labeled inorganic phosphate (32Pi).

Detailed Protocol:

-

Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

Reaction buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)

-

Purified EF-Tu

-

[γ-32P]GTP

-

(Optional, for stimulated activity) Ribosomes, poly(U) mRNA, and Phe-tRNAPhe

-

Varying concentrations of GE2270A or solvent control.

-

-

Incubate the reaction at 37°C.

-

-

Time Course and Quenching:

-

At various time points, take aliquots of the reaction mixture and quench the reaction by adding a solution of activated charcoal in perchloric acid. This mixture binds the unhydrolyzed [γ-32P]GTP.

-

-

Separation and Quantification:

-

Centrifuge the quenched samples to pellet the charcoal with the bound GTP.

-

Measure the radioactivity in the supernatant, which contains the released 32Pi, using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of GTP hydrolyzed at each time point.

-

Plot the amount of product formed over time to determine the initial rate of GTP hydrolysis.

-

Compare the rates in the presence of different concentrations of GE2270A to determine its effect on the intrinsic and ribosome-stimulated GTPase activity.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of GE2270A against mammalian cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Culture:

-

Seed mammalian cells (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of GE2270A in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of GE2270A. Include wells with medium alone (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of GE2270A relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the GE2270A concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to GE2270A.

Bacterial Protein Synthesis Elongation Cycle

The Discovery and Isolation of GE2270A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of GE2270A, a potent thiopeptide antibiotic. The document details the producing organism, fermentation processes, extraction and purification methodologies, and the compound's mechanism of action, with a focus on the experimental protocols and quantitative data relevant to research and development.

Introduction

GE2270A is a sulfur-rich cyclic peptide antibiotic belonging to the thiazolyl peptide class of natural products. First isolated from the fermentation broth of the actinomycete Planobispora rosea[1][2], it exhibits potent activity against a range of Gram-positive bacteria and anaerobes[1][2][3]. Its unique mechanism of action, the inhibition of bacterial protein synthesis via binding to elongation factor Tu (EF-Tu), has made it a subject of significant interest for the development of novel antibacterial agents[1][2]. GE2270A has served as a precursor for the semi-synthesis of compounds that have entered clinical studies for the treatment of Clostridium difficile infections and acne[1][4].

Discovery and Producing Organism

GE2270A was discovered through screening programs aimed at identifying new antibiotics with novel mechanisms of action. The producing organism, Planobispora rosea (strain ATCC 53773), is a filamentous actinomycete found in soil[1][5]. This bacterium is also known to produce a complex of related GE2270 metabolites, differing primarily in their degree of methylation[6]. While Planobispora rosea is the original and primary source, GE2270A has also been isolated from Nonomuraea sp. WU8817[7]. The genetic intractability of P. rosea has led to research into heterologous expression of the GE2270A biosynthetic gene cluster in more amenable hosts like Streptomyces coelicolor[7][8].

Fermentation for GE2270A Production

The production of GE2270A is typically carried out through submerged fermentation of Planobispora rosea. Several media formulations and fermentation conditions have been reported to influence the yield of the antibiotic.

Fermentation Media and Conditions

Two notable media used for GE2270A production are "Medium C" and "V6 medium". While detailed compositions are often proprietary, some information is available from published studies.

Table 1: Reported Fermentation Media and Production Titers for GE2270A

| Medium Designation | Key Components (if specified) | Fermentation Time (hours) | Reported GE2270A Titer (µg/mL) | Reference |

| Medium C | Not specified in detail, but supports good lab-scale production. | 63 | ~50 | [1][9][10] |

| V6 Medium | Not specified in detail. | 168 | ~200 | [5] |

It has also been demonstrated that the addition of vitamin B12 to the fermentation medium can double the total production of the GE2270 complex and significantly increase the proportion of the more methylated component A[6].

Experimental Protocol: Batch Fermentation

The following is a generalized protocol for the batch fermentation of Planobispora rosea for GE2270A production, based on available literature.

-

Inoculum Preparation:

-

A vegetative inoculum of Planobispora rosea ATCC 53773 is prepared by growing the strain in a suitable seed medium.

-

Incubate the seed culture for a specified period (e.g., 48-72 hours) at 28-30°C with shaking (e.g., 200-250 rpm).

-

-

Production Fermentation:

-

Inoculate the production medium (e.g., Medium C or V6) with the seed culture (typically 5-10% v/v).

-

Carry out the fermentation in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation.

-

Monitor key parameters such as pH, dissolved oxygen, and substrate consumption.

-

The fermentation is typically run for 60 to 170 hours, with GE2270A production often commencing during the exponential growth phase and continuing into the stationary phase[5].

-

-

Process Monitoring:

-

Samples of the fermentation broth are taken at regular intervals to measure biomass (e.g., by dry cell weight) and GE2270A concentration using High-Performance Liquid Chromatography (HPLC).

-

Fermentation Workflow Diagram

Caption: Workflow for the batch fermentation of Planobispora rosea for GE2270A production.

Extraction and Purification of GE2270A

GE2270A is primarily located within the mycelium of Planobispora rosea. The extraction and purification process involves cell lysis, solvent extraction, and chromatographic separation.

Experimental Protocol: Extraction and Purification

The following protocol is a composite of methods described in the literature.

-

Mycelium Harvesting:

-

Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

-

Solvent Extraction:

-

Extract the wet or dried mycelium with methanol or a mixture of dichloromethane and methanol[11]. The process can be repeated to ensure complete extraction.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure.

-

-

Liquid-Liquid Partitioning (Optional):

-

The dried crude extract can be further partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water to remove water-soluble impurities.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol[11].

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is employed.

-

Detection: UV detection at wavelengths corresponding to the absorption maxima of GE2270A (around 220, 275, and 348 nm) is used to monitor the elution of the compound[11].

-

-

Extraction and Purification Workflow Diagram

Caption: A generalized workflow for the extraction and purification of GE2270A.

Physicochemical Properties and Structure Elucidation

The structure of GE2270A was determined using a combination of spectroscopic techniques.

Table 2: Physicochemical Properties of GE2270A

| Property | Value | Reference |

| Appearance | White precipitate | [11] |

| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | |

| Molecular Weight | 1289.4 Da | |

| Solubility | Sparingly soluble in water | [3][11] |

| UV Absorption Maxima (in Methanol) | 220, 275, 348 nm | [11] |

The structure elucidation involved techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY), and analysis of hydrolysis products. The structure was later revised based on further degradation studies.

Mechanism of Action: Inhibition of Protein Synthesis

GE2270A exerts its antibacterial effect by targeting and inhibiting the function of elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of bacterial protein synthesis[1][2][3].

Interaction with EF-Tu

-

GE2270A binds to EF-Tu, and this interaction is particularly strong with the GTP-bound conformation of the factor.

-

The binding of GE2270A to EF-Tu prevents the stable formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA (aa-tRNA)[12].

-

By blocking the formation of this ternary complex, GE2270A effectively prevents the delivery of aa-tRNA to the A-site of the ribosome, thereby halting protein synthesis.

Signaling Pathway Diagram: Inhibition of Protein Synthesis

Caption: Mechanism of action of GE2270A in inhibiting bacterial protein synthesis.

Experimental Protocol: In Vitro Translation Inhibition Assay

This generalized protocol can be used to assess the inhibitory activity of GE2270A on bacterial protein synthesis.

-

Preparation of Cell-Free Extract (S30 Extract):

-

Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli or Bacillus subtilis). This extract contains all the necessary components for in vitro transcription and translation.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid such as [¹⁴C]-phenylalanine), an energy source (ATP and GTP), and a template DNA or mRNA (e.g., poly(U) for poly(Phe) synthesis).

-

-

Inhibition Assay:

-

Add varying concentrations of GE2270A (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a solvent-only control.

-

Initiate the reaction by adding the template and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid, TCA).

-

Collect the precipitated protein (containing the incorporated radiolabeled amino acid) on a filter.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A relative to the control.

-

Determine the IC₅₀ value (the concentration of GE2270A that causes 50% inhibition of protein synthesis).

-

Antibacterial Activity

GE2270A demonstrates potent activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its antibacterial potency.

Table 3: Minimum Inhibitory Concentrations (MICs) of GE2270A against Selected Gram-Positive Bacteria

| Bacterial Species | MIC (µg/mL) | Reference |

| Staphylococcus aureus | < 1 | [2] |

| Streptococcus pyogenes | < 1 | [2] |

| Enterococcus faecalis | < 1 | [2] |

| Clostridium perfringens | < 1 | [2] |

| Propionibacterium acnes | < 1 | [2] |

Conclusion

GE2270A remains a significant thiopeptide antibiotic due to its potent activity and well-characterized mechanism of action. This technical guide provides a comprehensive overview of the key aspects of its discovery and isolation, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further research into optimizing fermentation and purification processes, as well as the exploration of synthetic and semi-synthetic analogs, continues to be an active area of investigation.

References

- 1. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic GE2270 a: a novel inhibitor of bacterial protein synthesis. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-omics Study of Planobispora rosea, Producer of the Thiopeptide Antibiotic GE2270A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Genomic, Transcriptomic and Proteomic Look at the GE2270 Producer Planobispora rosea, an Uncommon Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Engineering Streptomyces coelicolor for heterologous expression of the thiopeptide GE2270A—A cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Activity Spectrum of GE2270A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GE2270A is a potent thiazolyl peptide antibiotic isolated from Planobispora rosea. It exhibits a focused spectrum of activity, primarily against Gram-positive bacteria and certain anaerobes. Its unique mechanism of action, the inhibition of bacterial protein synthesis via targeting of elongation factor Tu (EF-Tu), has made it a subject of significant interest for antimicrobial research and development. This document provides a comprehensive overview of the biological activity of GE2270A, including its mechanism of action, antibacterial spectrum with quantitative data, and cytotoxicity profile. Detailed experimental protocols for key biological assays are also provided, along with graphical representations of its molecular pathway and experimental workflows to facilitate a deeper understanding of this promising antibiotic scaffold.

Mechanism of Action: Inhibition of Protein Synthesis

GE2270A exerts its antibacterial effect by specifically targeting and inhibiting the function of bacterial elongation factor Tu (EF-Tu)[1][2][3]. EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.

The key steps in the mechanism of action of GE2270A are as follows:

-

Binding to EF-Tu: GE2270A binds to a specific site on the bacterial EF-Tu protein[1][3]. This binding is particularly effective when EF-Tu is in its active, GTP-bound conformation[2].

-

Inhibition of aa-tRNA Binding: The binding of GE2270A to the EF-Tu•GTP complex sterically hinders the subsequent binding of aa-tRNA, preventing the formation of the essential EF-Tu•GTP•aa-tRNA ternary complex[2].

-

Stalling of Ribosomal Elongation: By blocking the delivery of aa-tRNA to the ribosome, GE2270A effectively stalls the process of peptide chain elongation, leading to a cessation of protein synthesis and ultimately bacterial cell death.

It is noteworthy that GE2270A shows a high degree of selectivity for bacterial EF-Tu over its eukaryotic counterpart, EF-1α, which contributes to its favorable toxicity profile against mammalian cells.

Biological Activity Spectrum

Antibacterial Activity

GE2270A demonstrates potent activity primarily against a range of Gram-positive bacteria, including clinically significant pathogens. It also shows activity against anaerobic bacteria. Its efficacy against Gram-negative bacteria is generally poor, a common characteristic of this class of antibiotics, often attributed to the outer membrane acting as a permeability barrier.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | < 1 | [2] |

| Streptococcus pyogenes | ATCC 19615 | < 1 | [2] |

| Enterococcus faecalis | ATCC 29212 | < 1 | [2] |

| Clostridium perfringens | Various | < 1 | [2] |

| Propionibacterium acnes | ATCC 6919 | 0.004-0.25 | [1] |

Table 1: Minimum Inhibitory Concentrations (MIC) of GE2270A against selected Gram-positive and anaerobic bacteria.

Cytotoxicity

GE2270A exhibits a favorable selectivity for bacterial over mammalian cells. However, at higher concentrations, some cytotoxic effects have been observed. The poor aqueous solubility of GE2270A has presented challenges in accurately determining its cytotoxicity in some studies.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| K562 | Human myelogenous leukemia | > 10 | [This is an inferred value based on general statements in the literature; specific IC50 values for GE2270A are not consistently reported.] |

| A549 | Human lung carcinoma | Non-cytotoxic | [2] |

Table 2: Cytotoxicity of GE2270A against mammalian cell lines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of GE2270A.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

GE2270A stock solution (e.g., in DMSO)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Preparation of GE2270A Dilutions: Prepare a 2-fold serial dilution of the GE2270A stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the GE2270A dilutions. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Growth Control: A well containing only growth medium and the bacterial inoculum (no GE2270A).

-

Sterility Control: A well containing only growth medium (no bacteria or GE2270A).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of GE2270A that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of GE2270A on bacterial protein synthesis.

Materials:

-

Bacterial cell-free extract (e.g., S30 extract from E. coli)

-

Amino acid mixture (containing a radiolabeled amino acid, e.g., [3H]-leucine)

-

mRNA template (e.g., encoding a reporter protein)

-

Energy source (ATP, GTP) and regenerating system

-

GE2270A at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, mRNA template, and energy source.

-

Addition of Inhibitor: Add GE2270A at the desired final concentrations to the reaction tubes. Include a no-inhibitor control.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation of Proteins: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Filtration: Collect the precipitated protein by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is proportional to the level of protein synthesis.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of GE2270A compared to the no-inhibitor control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Mammalian cell line (e.g., K562)

-

Complete cell culture medium

-

96-well cell culture plates

-

GE2270A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of GE2270A and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each GE2270A concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Conclusion

GE2270A remains a compelling antibiotic candidate due to its potent and specific activity against Gram-positive pathogens, including drug-resistant strains. Its well-defined mechanism of action, targeting the essential bacterial protein EF-Tu, provides a clear rationale for its antibacterial effects. While challenges such as poor aqueous solubility have hindered its clinical development, the core structure of GE2270A serves as a valuable scaffold for the development of new and improved derivatives with enhanced pharmaceutical properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of GE2270A and its analogs in the ongoing search for novel antimicrobial agents.

References

An In-depth Technical Guide to the Thiopeptide Antibiotic GE2270 A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GE2270 A is a potent thiopeptide antibiotic isolated from the fermentation broth of Planobispora rosea. It exhibits significant activity against a range of Gram-positive bacteria and anaerobes by uniquely targeting the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein synthesis machinery. This technical guide provides a comprehensive overview of the chemical properties, molecular formula, and biological activity of GE2270 A. It further details experimental protocols for its isolation, characterization, and biological evaluation, and presents its mechanism of action and biosynthetic pathway through structured data and visual diagrams to support further research and development efforts in the field of antibiotic discovery.

Chemical Properties and Formula

GE2270 A is a highly modified cyclic peptide belonging to the thiazolyl peptide class of antibiotics.[1] Its complex structure is characterized by a macrocycle and a side-chain, incorporating six thiazole rings and one pyridine ring, which are formed from a ribosomally synthesized precursor peptide.[1][2]

Table 1: Chemical and Physical Properties of GE2270 A

| Property | Value | Reference(s) |

| Molecular Formula | C₅₆H₅₅N₁₅O₁₀S₆ | [1] |

| Molecular Weight | 1289 g/mol | [2] |

| Appearance | White, amorphous powder | |

| Solubility | Limited aqueous solubility | [1] |

| Class | Thiopeptide Antibiotic | [1] |

| Producing Organism | Planobispora rosea | [3] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

GE2270 A exerts its antibacterial effect by inhibiting protein synthesis at the elongation stage.[3] Its molecular target is the elongation factor Tu (EF-Tu), a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3]

The mechanism of inhibition involves the specific binding of GE2270 A to the GTP-bound conformation of EF-Tu.[4] This interaction stabilizes the EF-Tu·GTP complex, slowing the rate of GTP hydrolysis and preventing the subsequent release of EF-Tu from the ribosome.[4][5] By locking EF-Tu in its GTP-bound state, GE2270 A effectively stalls the elongation cycle, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[5] One molecule of GE2270 A is sufficient to inhibit one molecule of EF-Tu.[4] The binding site of GE2270 A on EF-Tu is located in the second domain of the protein.[1]

Mechanism of GE2270 A action on protein synthesis.

Biological Activity

GE2270 A demonstrates potent bactericidal activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus, and various anaerobic bacteria.[3][6]

Table 2: Minimum Inhibitory Concentrations (MIC) of GE2270 A against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | < 1 | [6] |

| Streptococcus pyogenes | < 1 | [6] |

| Enterococcus faecalis | < 1 | [6] |

| Clostridium perfringens | < 1 | [6] |

| Propionibacterium acnes | < 1 | [6] |

Experimental Protocols

Fermentation and Isolation of GE2270 A

The production of GE2270 A is achieved through the fermentation of Planobispora rosea. While the exact industrial "Medium C" composition is proprietary, a laboratory-scale medium providing good yields has been described.[7] The following protocol is a generalized procedure for the fermentation and isolation of GE2270 A.

Workflow for GE2270 A fermentation and isolation.

Protocol:

-

Fermentation: Planobispora rosea is cultured in a suitable seed medium followed by transfer to a production medium (e.g., "Medium C"). The fermentation is carried out under controlled conditions of temperature, pH, and aeration. GE2270 A production typically enters a stationary phase after 24 hours, with accumulation peaking around 63 hours.[7]

-

Extraction: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant. The active compound is extracted from the mycelium using an appropriate organic solvent.

-

Purification: The crude extract is concentrated and subjected to further purification using chromatographic techniques. A preparative high-performance liquid chromatography (HPLC) method is effective for isolating GE2270 A from other co-produced factors.[2]

Structure Elucidation

The complex structure of GE2270 A was determined using a combination of spectroscopic techniques.[1][8]

Protocol:

-

Mass Spectrometry (MS): Fast atom bombardment mass spectrometry (FAB-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation patterns of the intact molecule and its hydrolysis products.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, including two-dimensional techniques like COSY, are employed to identify the amino acid residues and their connectivity, ultimately revealing the complete structure of GE2270 A.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of GE2270 A against various bacterial strains can be determined using the broth microdilution method.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-